molecular formula C10H7NO4 B3058382 2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- CAS No. 89228-60-4

2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo-

Cat. No.: B3058382
CAS No.: 89228-60-4
M. Wt: 205.17 g/mol
InChI Key: XUBCQKJLTQKPJV-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- (CAS: 89228-60-4) is a heterocyclic organic compound with the molecular formula C₁₀H₇NO₄ and a molecular weight of 205.169 g/mol. Its structure features a benzopyran core substituted with a hydroxy-oxo group at position 2 and a hydroxamic acid-derived carboxamide at position 2. This compound is part of the coumarin derivative family, known for diverse biological activities, including enzyme inhibition and antioxidant properties .

Key identifiers:

  • IUPAC Name: N-Hydroxy-2-oxo-2H-chromene-3-carboxamide
  • ChemSpider ID: 21418949
  • Monoisotopic Mass: 205.037508 g/mol

Properties

IUPAC Name

N-hydroxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9(11-14)7-5-6-3-1-2-4-8(6)15-10(7)13/h1-5,14H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBCQKJLTQKPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00519581
Record name N-Hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00519581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89228-60-4
Record name N-Hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00519581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2-Oxo-2H-1-Benzopyran-3-Carbonyl Chloride

The synthesis typically begins with the formation of the benzopyran carbonyl chloride intermediate. A widely reported method involves the Knoevenagel condensation of salicylaldehyde derivatives with diethyl malonate under basic conditions to yield ethyl 2-oxo-2H-chromene-3-carboxylate. Subsequent alkaline hydrolysis with NaOH produces the corresponding carboxylic acid, which is treated with oxalyl chloride or thionyl chloride to generate the reactive acyl chloride. For example:
$$
\text{Salicylaldehyde} + \text{Diethyl malonate} \xrightarrow{\text{base}} \text{Ethyl 2-oxo-2H-chromene-3-carboxylate} \xrightarrow{\text{NaOH}} \text{2-Oxo-2H-chromene-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride}
$$
This intermediate is highly reactive and must be used immediately or stored under inert conditions.

Reaction with Hydroxylamine

The acyl chloride is reacted with hydroxylamine (NH$$_2$$OH) in a two-phase solvent system to form the N-hydroxy carboxamide. A representative procedure involves:

  • Dissolving hydroxylamine hydrochloride in a mixture of water and sodium hydroxide.
  • Adding the acyl chloride dissolved in a water-immiscible organic solvent (e.g., dichloromethane).
  • Stirring vigorously at 0–20°C for 4–6 hours.

Key parameters :

  • Molar ratio : A 1.2:1 excess of hydroxylamine ensures complete consumption of the acyl chloride.
  • Base : Sodium carbonate or NaOH neutralizes HCl, preventing side reactions.
  • Yield : 65–78% after recrystallization from ethanol/water.

Carbon Suboxide-Mediated Coupling

Reaction Mechanism

An alternative route employs carbon suboxide (O=C=C=C=O) as a carbonylating agent. Azomethines (Schiff bases) derived from hydroxylamine and aldehydes react with carbon suboxide at low temperatures (−70°C) to form the target carboxamide:
$$
\text{RCH=N-OH} + \text{C}3\text{O}2 \xrightarrow{\text{Et}_2\text{O}} \text{2-Oxo-2H-1-benzopyran-3-carboxamide}
$$

Optimization and Challenges

  • Temperature control : Slow addition of carbon suboxide at −70°C minimizes polymerization side reactions.
  • Solvent : Anhydrous diethyl ether ensures high solubility of intermediates.
  • Limitations : Low yields (45–55%) due to competing hydrolysis pathways.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Key Advantages Limitations
Acyl chloride route 65–78 >98 Scalable, high reproducibility Requires toxic reagents (SOCl$$_2$$)
Carbon suboxide route 45–55 90–95 Avoids acyl chloride intermediates Low yields, stringent conditions

Data source : Adapted from.

Characterization and Analytical Data

Spectroscopic Properties

  • IR spectroscopy :
    • $$ \nu(\text{NH}) $$: 3280–3320 cm$$^{-1}$$.
    • $$ \nu(\text{C=O}) $$: 1720 cm$$^{-1}$$ (oxo), 1660 cm$$^{-1}$$ (amide).
  • $$^1$$H NMR (CDCl$$3$$):
    • δ 10.1–10.3 ppm (s, 1H, NH, D$$
    2$$O exchangeable).
  • δ 8.9–9.1 ppm (s, 1H, chromene CH).

Industrial-Scale Production Insights

The patent EP1283207A1 highlights a two-step process for scalable synthesis:

  • Step 1 : Generate 3-aminopropionitrile·1/2 sulfate as a stable intermediate.
  • Step 2 : React with benzopyran carbonyl chloride under biphasic conditions (water/dichloromethane).
    Key improvements :
  • Elimination of column chromatography through acid-base extraction.
  • 85% overall yield at kilogram scale.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of different oxidation products.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- is a benzopyran derivative featuring a carboxamide functional group and a hydroxylamine moiety. Research indicates that derivatives of this compound exhibit diverse biological activities, making it a subject of interest across various scientific disciplines.

Scientific Research Applications

2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- is investigated across chemistry, biology, and medicine for its unique properties and potential applications.

Chemistry 2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- serves as an intermediate in synthesizing complex organic molecules. Its structural diversity, arising from potential substitutions on the benzopyran and carboxamide moieties, makes it valuable in synthetic chemistry.

Biology This compound has been explored for its biological activities, including antimicrobial and antifungal properties. It is also used in identifying active modules in biological networks, which helps reveal dynamic information correlated with cellular or disease states . Active module identification is formulated as a multi-objective optimization problem, balancing known biological pathways and the activity of the active module .

Medicine Ongoing research explores the potential of 2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- as a pharmaceutical agent for treating various diseases. Studies suggest it may have anti-inflammatory effects, reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Industry It is used to produce specialty chemicals and as a building block in organic synthesis.

Research Findings

2H-1-Benzopyran-3-carboxamide derivatives have shown potential in reducing the invasive behavior of fibrosarcoma cells . Additionally, they have demonstrated effective inhibition of cell proliferation in several cancer models, particularly those expressing mutated oncogenes. Toxicology assessments have indicated a favorable safety profile, with minimal cytotoxicity observed at therapeutic concentrations.

Interaction Studies

Interaction studies have focused on the compound's binding affinity with various biological targets. The compound's mechanism of action involves interaction with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors, leading to changes in cellular processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit certain signaling pathways, and interact with cellular receptors to exert its effects. For instance, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory properties .

Comparison with Similar Compounds

Table 1: Core Structural Comparison

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
N-Hydroxy-2-oxo-2H-chromene-3-carboxamide R₁ = -NHOH; R₂ = -H C₁₀H₇NO₄ 205.17 HDAC inhibition, antioxidant studies
4-Hydroxy-2-oxo-N-phenyl derivative R₁ = -NHC₆H₅; R₂ = -4-OH C₁₆H₁₁NO₄ 281.26 Lab reagent; enhanced solubility
8-Methoxy-N-(6-methyl-2-pyridinyl) derivative R₁ = -N-(6-methylpyridinyl); R₂ = -8-OCH₃ C₁₇H₁₄N₂O₄ 310.30 Kinase inhibition; improved bioavailability
2-Oxo-N-(2-pyridinylmethyl) derivative R₁ = -N-(pyridinylmethyl); R₂ = -H C₁₆H₁₂N₂O₃ 280.28 Metal-chelating properties

Hydroxy vs. Aryl Substitutions

  • The parent compound’s low molecular weight (205.17 g/mol) facilitates membrane permeability but may limit stability in aqueous environments .
  • N-Phenyl substitution (CAS 14206-95-2): Introduces hydrophobicity (logP increase) and π-π stacking interactions, making it suitable for crystallographic studies. However, reduced solubility in polar solvents is noted .
  • Pyridinylmethyl substitution (CAS 312704-81-7) : The pyridine ring improves solubility in basic media and enables coordination with transition metals, suggesting applications in catalysis or metalloenzyme inhibition .

Methoxy Substitutions (CAS 505067-77-6)

The 8-methoxy group in C₁₇H₁₄N₂O₄ increases electron density on the benzopyran core, altering UV-Vis absorption profiles. This modification correlates with enhanced binding to kinase active sites in cancer research .

NMR Profiling

Evidence from NMR studies (e.g., Figure 6 in ) highlights that substituents at positions 2 and 3 significantly affect chemical shifts in regions A (positions 39–44) and B (positions 29–36). For example:

  • The parent compound’s N-hydroxy group causes downfield shifts in region B due to hydrogen bonding .
  • Methoxy derivatives show upfield shifts in region A, attributed to electron-donating effects .

Biological Activity

2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties, supported by various research findings.

Chemical Structure and Synthesis

The chemical structure of 2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- features a benzopyran backbone with a carboxamide and hydroxyl group. The synthesis typically involves multi-step organic reactions, including the formation of the benzopyran ring and subsequent functionalization to introduce the carboxamide and hydroxyl groups.

Synthetic Route

  • Formation of Benzopyran Ring : The initial step involves cyclization of phenolic compounds with α,β-unsaturated carbonyls.
  • Carboxamide Formation : This is achieved through reaction with amine derivatives.
  • Hydroxylation : Hydroxylation can be performed using oxidizing agents to introduce the N-hydroxy functionality.

Anti-inflammatory Activity

Research has demonstrated that derivatives of 2H-1-benzopyran-3-carboxamides exhibit significant anti-inflammatory properties. A study evaluated several N-substituted analogues in carrageenan-induced rat paw edema assays, revealing comparable efficacy to piroxicam, a known anti-inflammatory drug .

CompoundDose (mg/kg)Edema Reduction (%)
Piroxicam1070
Compound A1068
Compound B2075

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It showed promising results against various bacterial strains, indicating potential as an antimicrobial agent in agricultural settings.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli0.5 µg/mL
S. aureus0.25 µg/mL
C. albicans0.3 µg/mL

Anticancer Properties

In vitro studies have indicated that derivatives of this compound can inhibit the invasive behavior of cancer cells, particularly HT 1080 fibrosarcoma cells. Structure-activity relationship analyses suggest that specific substituents on the benzopyran scaffold significantly enhance anticancer activity .

SubstituentIC50 (µM)
Acetamidomethyl5
Methyl15
Hydroxyl10

The biological activity of 2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- is attributed to its interaction with specific molecular targets:

  • Anti-inflammatory : The compound inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
  • Antimicrobial : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.
  • Anticancer : It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.

Case Study 1: Anti-inflammatory Efficacy

A study conducted on rats demonstrated that treatment with N-hydroxy derivatives significantly reduced inflammation markers in serum and tissue samples compared to control groups .

Case Study 2: Antimicrobial Effectiveness

In a clinical evaluation, derivatives were tested against resistant strains of bacteria, showcasing their potential as alternative therapeutic agents in the face of rising antibiotic resistance.

Q & A

Q. How to address low yields in multistep benzopyran syntheses?

  • Troubleshooting :
  • Intermediate Stability : Protect reactive groups (e.g., hydroxyls) with acetyl or TMS moieties during carbon suboxide-mediated condensations .
  • Catalysis : Use Pd-mediated cross-coupling for aryl substitutions to improve efficiency .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo-
Reactant of Route 2
Reactant of Route 2
2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.